2-Bromo-4-isobutylphenol
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Overview
Description
2-Bromo-4-isobutylphenol is an organic compound with the molecular formula C10H13BrO and a molecular weight of 229.12 g/mol It is a brominated phenol derivative, characterized by the presence of a bromine atom at the second position and an isobutyl group at the fourth position of the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-isobutylphenol typically involves the bromination of 4-isobutylphenol. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or carbon tetrachloride, under controlled temperature conditions to ensure selective bromination at the desired position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common to achieve high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-isobutylphenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of 4-isobutylphenol.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to form 4-isobutylphenol.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.
Reduction: Zinc dust or sodium borohydride in the presence of a suitable solvent.
Major Products:
Substitution: 4-Isobutylphenol.
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: 4-Isobutylphenol.
Scientific Research Applications
2-Bromo-4-isobutylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Bromo-4-isobutylphenol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The bromine atom and the phenolic group play crucial roles in its reactivity and interaction with biological molecules. Detailed studies on its mechanism of action are ongoing to elucidate its potential therapeutic effects and applications .
Comparison with Similar Compounds
2-Bromo-4-methylphenol: Similar structure but with a methyl group instead of an isobutyl group.
4-Bromo-2-isobutylphenol: Bromine and isobutyl groups are positioned differently on the phenol ring.
2-Chloro-4-isobutylphenol: Chlorine atom replaces the bromine atom.
Uniqueness: 2-Bromo-4-isobutylphenol is unique due to the specific positioning of the bromine and isobutyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-bromo-4-(2-methylpropyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-7(2)5-8-3-4-10(12)9(11)6-8/h3-4,6-7,12H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKTDOOAXYAVDML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC(=C(C=C1)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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